

Proflazepam: An Overview of a Benzodiazepine Derivative

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Compound of Interest		
Compound Name:	Proflazepam	
Cat. No.:	B1623392	Get Quote

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Introduction

Proflazepam, also known by its developmental code Ro10-3580, is a derivative of the benzodiazepine class of drugs.[1] Benzodiazepines are a well-established class of psychoactive compounds known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. **Proflazepam**'s chemical structure is distinguished by a 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one backbone.[1] This structural modification, particularly the dihydroxypropyl group at the N1 position, influences its pharmacokinetic and pharmacodynamic profile.

While **Proflazepam** is documented as a benzodiazepine derivative, detailed public information regarding its specific synthesis pathways and comprehensive chemical characterization is limited. This guide provides a summary of the available chemical information and outlines general methodologies that would be employed for its synthesis and characterization based on established principles for this class of compounds.

Chemical Properties



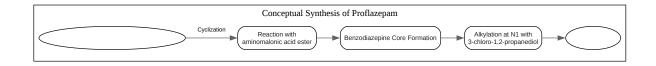
A summary of the fundamental chemical properties of **Proflazepam** is provided in the table below.

Property	Value	Reference
IUPAC Name	7-chloro-1-(2,3- dihydroxypropyl)-5-(2- fluorophenyl)-3H-1,4- benzodiazepin-2-one	[1]
Molecular Formula	C18H16CIFN2O3	[1]
Molar Mass	362.79 g/mol	[1]

Synthesis Pathway

A detailed, peer-reviewed synthesis protocol specifically for **Proflazepam** is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on the known synthesis of other 1,4-benzodiazepines. The general approach typically involves the cyclization of a 2-aminobenzophenone derivative with an appropriate amino acid or its derivative, followed by modifications to the resulting benzodiazepine core.

For **Proflazepam**, a likely synthetic strategy would involve the following key steps, as illustrated in the diagram below:



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Caption: Conceptual workflow for the synthesis of **Proflazepam**.

Experimental Protocols



Detailed experimental protocols for the synthesis and characterization of **Proflazepam** are not publicly available. The following are generalized protocols that would be adapted for the synthesis and analysis of **Proflazepam** based on standard laboratory practices for benzodiazepine derivatives.

General Synthesis Protocol (Conceptual)

- Cyclization: 2-amino-5-chloro-2'-fluorobenzophenone would be reacted with a suitable threecarbon synthon, such as an aminomalonic acid ester, in a high-boiling solvent like pyridine or dimethylformamide (DMF). The reaction would likely be heated to promote cyclization and the formation of the seven-membered benzodiazepine ring.
- Purification of Intermediate: The resulting benzodiazepine core would be isolated and purified using standard techniques such as recrystallization or column chromatography.
- N-Alkylation: The purified intermediate would then be N-alkylated at the 1-position. This
 could be achieved by reacting the intermediate with 3-chloro-1,2-propanediol in the presence
 of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like
 DMF or acetonitrile.
- Final Purification: The final product, **Proflazepam**, would be purified by column chromatography on silica gel, followed by recrystallization to yield a pure solid.

Chemical Characterization Protocols

The identity and purity of the synthesized **Proflazepam** would be confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To determine the number and environment of protons, confirming the presence of the aromatic rings, the methylene and methine protons of the dihydroxypropyl chain, and other characteristic signals.
 - ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, corresponding to the carbonyl group, aromatic carbons, and the carbons of the alkyl chain.



- Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a typical starting point for method development.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the lactam, N-H stretches (if any intermediates), O-H stretches from the dihydroxypropyl group, and C-Cl and C-F bonds.

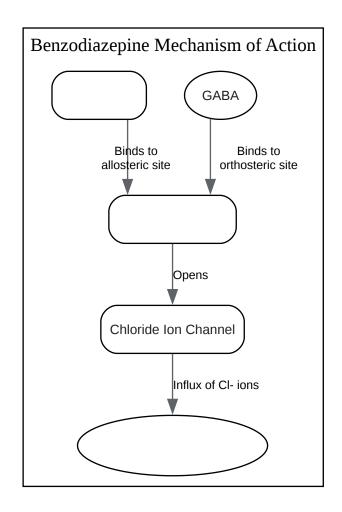
Quantitative Data

Specific quantitative data from the chemical characterization of **Proflazepam** (e.g., NMR chemical shifts, mass spectral data) are not available in the searched literature. For research purposes, this data would need to be generated experimentally upon successful synthesis of the compound.

Signaling Pathways and Mechanism of Action

As a benzodiazepine, **Proflazepam** is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The general mechanism of action for benzodiazepines involves binding to a specific site on the GABA-A receptor, which potentiates the inhibitory effect of GABA, leading to a decrease in neuronal excitability.





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Caption: General signaling pathway for benzodiazepines.

Conclusion

Proflazepam is a structurally distinct benzodiazepine derivative. While its fundamental chemical properties are documented, detailed public information regarding its synthesis and comprehensive chemical characterization is scarce. The information provided in this guide is based on the general principles of benzodiazepine chemistry and serves as a foundational overview for researchers and scientists in the field of drug development. Further experimental work is required to establish detailed synthesis protocols and a complete chemical characterization profile for this compound.



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References

- 1. web.pdx.edu [web.pdx.edu]
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